![molecular formula C30H32NO2PS B6289652 [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1616688-62-0](/img/structure/B6289652.png)
[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%
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Overview
Description
[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C30H32NO2PS and its molecular weight is 501.6 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is 501.18913743 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydroformylation
The ligand is used in asymmetric hydroformylation processes to produce aldehydes with high regio- and enantio-selectivity. This application is particularly valuable in the synthesis of fine chemicals and intermediates for fragrances and flavors .
Catalyst for Conjugated Diene Hydroformylation
It acts as a catalyst component for the hydroformylation of conjugated dienes, leading to the formation of β,γ-unsaturated aldehydes. These aldehydes are important building blocks in organic synthesis .
Mechanism of Action
Target of Action
It is known that similar compounds, such as ®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (binap), are used in the formation of rhodium and ruthenium complexes . These complexes are employed for asymmetric hydrogenation and isomerization reactions .
Mode of Action
It can be inferred from the properties of similar compounds that it may act as a ligand, forming complexes with metals such as rhodium and ruthenium . These complexes can then participate in various chemical reactions, including asymmetric hydrogenation and isomerization .
Biochemical Pathways
Based on the known applications of similar compounds, it can be inferred that it may be involved in pathways related to hydrogenation and isomerization .
Result of Action
It can be inferred from the known applications of similar compounds that it may contribute to the formation of complexes that can catalyze asymmetric hydrogenation and isomerization reactions .
Action Environment
It’s known that the properties of similar compounds can be influenced by factors such as temperature .
properties
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZIHJKTOOMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
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